molecular formula C25H28ClNO2 B560051 Endoxifen E-isomer hydrochloride CAS No. 1197194-61-8

Endoxifen E-isomer hydrochloride

Cat. No. B560051
M. Wt: 409.954
InChI Key: RPFIMPDXTABYCN-QREUMGABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Endoxifen E-isomer hydrochloride, also known as E-Endoxifen hydrochloride, is an E-isomer of Endoxifen . It is a tamoxifen metabolite and potent Selective Estrogen Response Modifier (SERM), exhibiting antiestrogenic effects . It is equipotent to 4-hydroxytamoxifen with respect to estrogen receptor binding and inhibition of 17-estradiol (E2)-induced cell proliferation .


Synthesis Analysis

Endoxifen is a secondary metabolite resulting from CYP2D6-dependent biotransformation of the primary tamoxifen metabolite, N-desmethyltamoxifen (NDT) . More detailed information about the synthesis of Endoxifen E-isomer hydrochloride might be found in specific chemical literature or databases.


Molecular Structure Analysis

The molecular formula of Endoxifen E-isomer hydrochloride is C25H28ClNO2 . The exact mass is 409.1808568 g/mol and the monoisotopic mass is also 409.1808568 g/mol . The InChI is InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24+; . The Canonical SMILES is CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of Endoxifen E-isomer hydrochloride include a molecular weight of 409.9 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 3, and a rotatable bond count of 8 . The topological polar surface area is 41.5 Ų .

Scientific Research Applications

Gene Activation and Growth Influence

Endoxifen and 4-Hydroxytamoxifen (4OHT) metabolites of Tamoxifen demonstrate modulation of gene activation and growth in estrogen receptor-positive cancer cells. Specifically, the fixed ring (FR) Z-isomers of 4OHT and endoxifen are equivalent to their parent compounds in pharmacologic properties. Interestingly, E-isomers of FR 4OHT and endoxifen show no estrogenic activity at therapeutic serum concentrations. Molecular modeling suggests that some compounds create a novel agonist conformation of the estrogen receptor, demonstrating the complexity of endoxifen's interaction with cellular mechanisms (Maximov et al., 2014).

Antitumor Activity

Endoxifen exhibits notable antitumor activity, particularly in estrogen receptor-positive breast cancer. A study utilizing the MCF7/AC1 in vivo model, comparing endoxifen with tamoxifen and letrozole, demonstrated that high-dose endoxifen (HDE) showed similar antitumor activity to letrozole and was superior to tamoxifen. In cells resistant to letrozole, endoxifen proved more effective than tamoxifen, indicating its potential as a significant therapeutic agent in breast cancer treatment (Goetz et al., 2011).

Molecular Mechanisms and Concentration Dependence

Endoxifen's molecular mechanisms of action are concentration-dependent and distinct from other anti-estrogens. It shows different recruitment of ERα to target genes compared to 4-hydroxy-tamoxifen (4HT) and ICI-182,780 (ICI). Changes in endoxifen concentrations significantly alter gene expression profiles, demonstrating its unique and potent mechanism of action in modulating gene transcription and cell replication in cancer (Hawse et al., 2013).

Photodegradation and Environmental Impact

Photodegradation and Toxicity Assessment

Endoxifen, particularly its (E)- and (Z)-isomers, undergoes photodegradation under ultraviolet light. This research is crucial in understanding the environmental impact of endoxifen, especially its presence in wastewater treatment plant effluent and its toxicity to aquatic animals. The study provides insights into the efficiency, kinetics, by-products, and toxicity of endoxifen photodegradation, highlighting the importance of assessing and mitigating potential environmental risks (Martin et al., 2019).

Future Directions

Z-endoxifen, the active isomer of endoxifen, has demonstrated promising antitumor activity in phase 1/2 clinical studies . It has been evaluated in patients with endocrine-refractory metastatic breast cancer as well as in patients with gynecologic, desmoid, and hormone-receptor positive solid tumors . Future clinical studies aim to validate endoxifen therapeutics for use as salvage therapy after exhaustive antiestrogen treatment .

properties

IUPAC Name

4-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFIMPDXTABYCN-QREUMGABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Endoxifen E-isomer hydrochloride

CAS RN

1197194-61-8
Record name Phenol, 4-[(1E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197194-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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